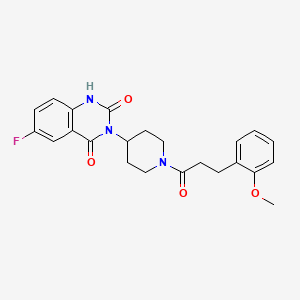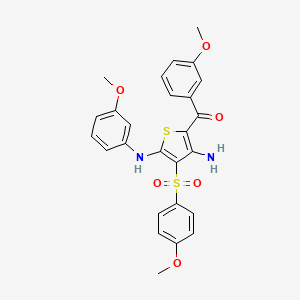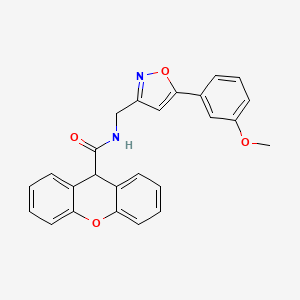
1-Boc-3-(azidomethyl)-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(azidomethyl)-azetidine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an azidomethyl group attached to the carbon atom in the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Boc-3-(azidomethyl)-azetidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(azidomethyl)-azetidine.
Protection: The nitrogen atom in the azetidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-Boc-3-(azidomethyl)-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents for reduction, and dipolarophiles for cycloaddition. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-3-(azidomethyl)-azetidine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in bioconjugation techniques for labeling and tracking biomolecules.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(azidomethyl)-azetidine is primarily based on its reactivity. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and azidomethyl groups.
Comparación Con Compuestos Similares
1-Boc-3-(azidomethyl)-azetidine can be compared with other similar compounds such as:
1-Boc-3-aminomethyl-azetidine: This compound has an aminomethyl group instead of an azidomethyl group, making it less reactive in cycloaddition reactions.
1-Boc-3-hydroxymethyl-azetidine: The hydroxymethyl group provides different reactivity, allowing for different synthetic applications.
1-Boc-3-iodomethyl-azetidine: The iodomethyl group is more reactive in substitution reactions compared to the azidomethyl group.
The uniqueness of this compound lies in its azide functionality, which enables bioorthogonal chemistry and diverse synthetic applications.
Propiedades
IUPAC Name |
tert-butyl 3-(azidomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQVGKDJCIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)
![3-(benzenesulfonyl)-N-{5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2927355.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)



![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)
![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

